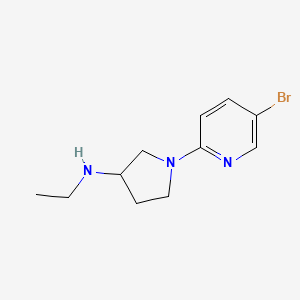

1-(5-bromo-2-pyridinyl)-N-ethyl-3-pyrrolidinamine

Beschreibung

1-(5-Bromo-2-pyridinyl)-N-ethyl-3-pyrrolidinamine is a brominated pyridine derivative featuring a pyrrolidinamine moiety substituted with an ethyl group at the nitrogen atom. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridine and pyrrolidine motifs in drug discovery, particularly in targeting enzymes or receptors involved in neurological and inflammatory pathways .

Eigenschaften

Molekularformel |

C11H16BrN3 |

|---|---|

Molekulargewicht |

270.17 g/mol |

IUPAC-Name |

1-(5-bromopyridin-2-yl)-N-ethylpyrrolidin-3-amine |

InChI |

InChI=1S/C11H16BrN3/c1-2-13-10-5-6-15(8-10)11-4-3-9(12)7-14-11/h3-4,7,10,13H,2,5-6,8H2,1H3 |

InChI-Schlüssel |

FHMGNUCCXOJXDG-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1CCN(C1)C2=NC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(5-bromo-2-pyridinyl)-N-ethyl-3-pyrrolidinamine, often referred to as a pyridine derivative, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and an ethyl-pyrrolidine moiety. Its structural formula can be represented as follows:

The biological activity of 1-(5-bromo-2-pyridinyl)-N-ethyl-3-pyrrolidinamine is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound acts as an antagonist at the melanin-concentrating hormone receptor 1 (MCHR1), which is implicated in obesity and metabolic disorders .

- Sodium Channel Interaction : It has been shown to influence sodium channels, particularly NaV1.8, which plays a significant role in pain pathways .

Therapeutic Applications

1-(5-bromo-2-pyridinyl)-N-ethyl-3-pyrrolidinamine has potential applications in treating several conditions:

- Obesity Management : As an MCHR1 antagonist, it may help in weight management by modulating appetite and energy expenditure .

- Pain Relief : By targeting sodium channels involved in nociception, it may serve as a novel analgesic agent .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| MCHR1 Antagonism | Inhibits melanin-concentrating hormone | Obesity treatment |

| Sodium Channel Blockade | Modulates NaV1.8 channels | Pain management |

Case Study Example : A study conducted on animal models demonstrated that administration of 1-(5-bromo-2-pyridinyl)-N-ethyl-3-pyrrolidinamine resulted in significant weight loss compared to control groups, indicating its effectiveness as an anti-obesity agent . Furthermore, analgesic effects were noted in models of inflammatory pain, supporting its role in pain relief strategies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine ()

- Structure : Shares a 5-bromopyridine core but substitutes the pyrrolidinamine group with a 3,4-dimethoxybenzylamine.

- Key Differences: The dimethoxybenzyl group introduces aromaticity and electron-donating methoxy substituents, enhancing π-π stacking interactions and altering solubility (increased lipophilicity compared to the ethyl-pyrrolidinamine group).

1-(5-Bromopyridin-3-ylsulfonyl)-N,N-diethylpiperidin-4-amine ()

- Structure : Features a sulfonyl linker between the pyridine and a diethylpiperidine group.

- The piperidine ring (6-membered) versus pyrrolidine (5-membered) alters steric bulk and ring puckering, which may influence receptor binding kinetics.

1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol ()

- Structure : Replaces pyridine with pyrimidine and substitutes the ethyl-pyrrolidinamine with a hydroxyl-pyrrolidine.

- Key Differences: Pyrimidine’s electron-deficient nature enhances reactivity toward nucleophilic substitution compared to pyridine.

Pharmacological and Physicochemical Properties

- Lipophilicity : The ethyl-pyrrolidinamine group in the target compound likely confers moderate lipophilicity (logP ~2–3), balancing membrane permeability and solubility. In contrast, sulfonyl-containing analogs () may exhibit higher solubility but reduced blood-brain barrier penetration.

- Bioactivity : Pyridine derivatives are associated with anti-viral and anti-tumor activities (). The pyrrolidine moiety in the target compound could enhance binding to amine-sensitive targets (e.g., GPCRs or kinases), while dimethoxybenzyl analogs () might prioritize aromatic receptor interactions.

Crystallographic and Stability Insights

- Hydrogen Bonding : The dimethoxybenzyl analog forms centrosymmetric dimers via N–H···N bonds (), whereas the target compound’s pyrrolidinamine may engage in weaker C–H···π or van der Waals interactions due to the ethyl group’s steric hindrance.

- Stability : Bromine’s position on pyridine (5 vs. 2 or 3) impacts susceptibility to hydrolysis or substitution; the 5-position may offer greater stability under physiological conditions.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.